molecular formula C18H17N3O2S2 B2733957 3-((4-methoxyphenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide CAS No. 941908-81-2

3-((4-methoxyphenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

Cat. No.: B2733957
CAS No.: 941908-81-2
M. Wt: 371.47
InChI Key: MOTFTJDWIHHYPQ-UHFFFAOYSA-N
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Description

3-((4-methoxyphenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

3-((4-methoxyphenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide and its derivatives have been explored for their potential antioxidant and anticancer activities. A study found that certain derivatives showed significantly higher antioxidant activity compared to ascorbic acid. Furthermore, their anticancer activity was tested against human glioblastoma and breast cancer cell lines, showing notable cytotoxicity, particularly against the glioblastoma U-87 cell line (Tumosienė et al., 2020).

Synthesis and Reactions for Antiviral Evaluations

The synthesis of compounds like 3-[(4-Chloro-phenyl) oxiranyl]thiophen-2-yl-propanone and their reactions with nucleophiles have been studied for potential antiviral evaluations. These compounds, including derivatives of this compound, have been synthesized and characterized for their antiviral properties (Sayed & Ali, 2007).

Microwave Assisted Synthesis and Coupling

Microwave-assisted synthesis techniques have been employed to create novel pyrido[3,2-f][1,4]thiazepines, starting from 3-amino-3-thioxopropanamide and leading to various derivatives. This process demonstrates a more efficient and rapid method for synthesizing these compounds, which could have multiple scientific applications (Faty, Youssef, & Youssef, 2011).

Electrochromic Polymers

Derivatives of this compound have been used in the design of electrochromic polymers. These polymers, incorporating donor-acceptor-donor monomers, have shown potential in creating materials with varying optical properties, which are important for applications like smart windows or display technologies (Ming et al., 2015).

Corrosion Inhibition

Thiazole-based pyridine derivatives of the compound have been investigated as potential corrosion inhibitors for mild steel. These studies are crucial for understanding how to prevent corrosion in industrial applications, especially in acidic environments (Chaitra, Mohana, & Tandon, 2016).

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-23-14-2-4-15(5-3-14)24-11-8-17(22)21-18-20-16(12-25-18)13-6-9-19-10-7-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTFTJDWIHHYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.